
Ipecac syrup
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ipecac syrup is a medicinal compound derived from the dried rhizome and roots of the ipecacuanha plant (Carapichea ipecacuanha). Historically, it has been used as an expectorant in low doses and as a rapid-acting emetic in higher doses. The primary active ingredients in this compound are the alkaloids emetine and cephaeline . It was once widely used to induce vomiting in cases of accidental poisoning, but its use has declined due to the availability of more effective treatments .
准备方法
Synthetic Routes and Reaction Conditions: Ipecac syrup is typically prepared through the alcohol extraction of the ipecacuanha plant’s roots and rhizomes. The extract is then mixed with glycerin, sugar (syrup), and methylparaben to create the final product .
Industrial Production Methods: The industrial production of this compound involves the following steps:
Harvesting: The roots and rhizomes of the ipecacuanha plant are harvested.
Extraction: The plant material is subjected to alcohol extraction to isolate the active alkaloids, emetine, and cephaeline.
Formulation: The extract is combined with glycerin, sugar, and preservatives to produce the syrup.
化学反应分析
Types of Reactions: Ipecac syrup undergoes various chemical reactions, primarily involving its active alkaloids, emetine, and cephaeline. These reactions include:
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: Substitution reactions involving the alkaloids can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cytochrome P450 enzymes in the liver.
Reduction: Reducing agents are less commonly used in the context of this compound.
Substitution: Various chemical reagents can be used to introduce different functional groups into the alkaloid structures.
Major Products Formed:
Oxidation Products: 9-O-demethylemetine and 10-O-demethylemetine.
Substitution Products: Various derivatives depending on the reagents used.
科学研究应用
Ipecac syrup and its alkaloids have been studied for various scientific research applications:
Medicine: Historically used to induce vomiting in cases of poisoning.
Biology: Used in studies related to emesis (vomiting) mechanisms and gastrointestinal physiology.
Chemistry: The alkaloids emetine and cephaeline are studied for their chemical properties and reactions.
作用机制
The emetic components of ipecac syrup, emetine, and cephaeline, act both centrally and locally to induce vomiting. They irritate the stomach lining and chemically stimulate the chemoreceptor trigger zone in the medulla oblongata, leading to the emetic response . This dual action makes this compound effective in inducing vomiting quickly.
相似化合物的比较
Activated Charcoal: Used to adsorb toxins in cases of poisoning.
Apomorphine: Another emetic agent that acts centrally to induce vomiting.
Syrup of Ipecac vs. Emetine: While both contain emetine, syrup of ipecac is a mixture that includes other components, whereas emetine can be used in a more purified form for specific medical applications.
Uniqueness of Ipecac Syrup: this compound’s uniqueness lies in its dual action as both a local irritant and a central stimulant of the chemoreceptor trigger zone. This makes it a rapid and effective emetic, although its use has declined due to the availability of safer and more effective alternatives .
属性
CAS 编号 |
8012-96-2 |
|---|---|
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


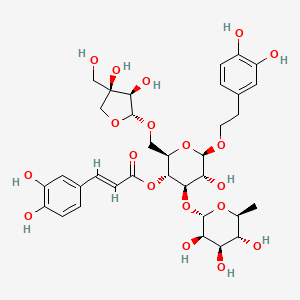
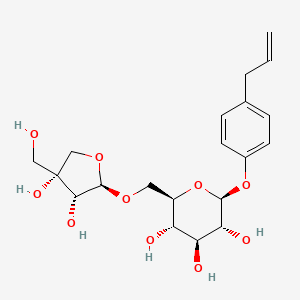
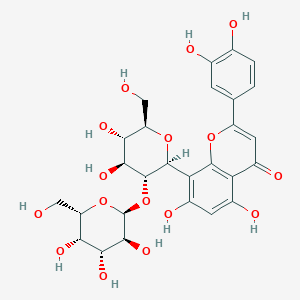
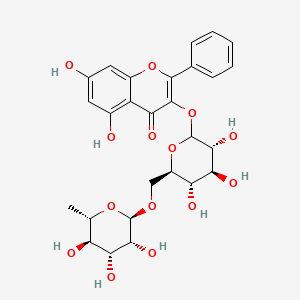
![6-(7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B600415.png)
![5-hydroxy-7-methoxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B600419.png)
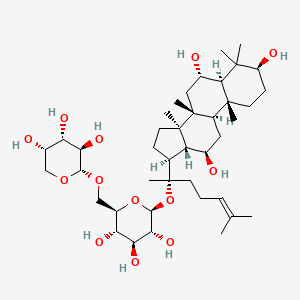
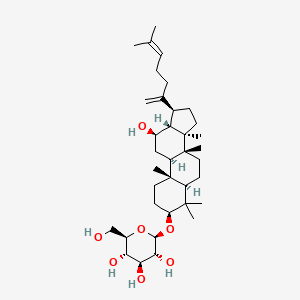
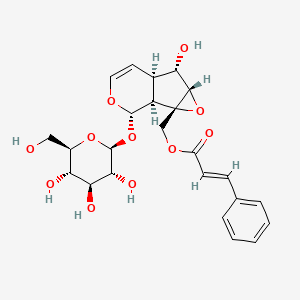
![4,5,6-trimethoxyfuro[3,2-g]chromen-7-one](/img/structure/B600434.png)
